molecular formula C9H11Cl2N3 B2579907 1-(3-CHLORO-1-METHYLINDAZOL-5-YL)METHANAMINE HYDROCHLORIDE CAS No. 2108494-87-5

1-(3-CHLORO-1-METHYLINDAZOL-5-YL)METHANAMINE HYDROCHLORIDE

Cat. No.: B2579907
CAS No.: 2108494-87-5
M. Wt: 232.11
InChI Key: QSEBVLIFPVFTQW-UHFFFAOYSA-N
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Description

1-(3-Chloro-1-methylindazol-5-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring an indazole core substituted with a chlorine atom at position 3, a methyl group at position 1, and a methanamine moiety at position 5, forming a hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

(3-chloro-1-methylindazol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3.ClH/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13;/h2-4H,5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEBVLIFPVFTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)C(=N1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(3-Chloro-1-methylindazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key attributes of 1-(3-chloro-1-methylindazol-5-yl)methanamine hydrochloride with three structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heterocycle Melting Point (°C) Solubility (HCl Salt)
This compound (Target Compound) C9H10ClN3·HCl 232.12* 3-Cl, 1-CH3, 5-CH2NH2·HCl Indazole Not reported High (polar solvents)
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride C7H12Cl2N3 217.10 1-Cyclopropyl, 5-CH2NH3·2HCl Imidazole Not reported Moderate
(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride C6H11N3·HCl 161.64 1-CH3, 3-CH3, 5-CH2NH2·HCl Pyrazole Not reported High
3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]-2-methylindole C21H19N4OCl 378.86 4-(4-Cl-benzoylamino), 1,3-CH3, 2-CH3 Pyrazole-Indole hybrid 281–282 (decomp) Low (non-polar media)

*Calculated based on elemental composition.

Key Observations:
  • Heterocycle Core : The target compound’s indazole core distinguishes it from imidazole and pyrazole analogs. Indazole’s fused benzene ring enhances aromaticity and may improve metabolic stability compared to imidazole or pyrazole derivatives .
  • This contrasts with the cyclopropyl group in the imidazole analog, which introduces steric bulk .
  • Salt Form : The hydrochloride salt in the target compound and pyrazole analog improves aqueous solubility, critical for pharmacokinetics.

Research Findings and Functional Insights

Stability and Degradation
  • The pyrazole-indole hybrid in exhibits a high decomposition temperature (281–282°C), suggesting thermal stability due to its fused aromatic system . This aligns with expectations for the target indazole derivative, which shares a similar fused-ring architecture.
  • The imidazole analog’s cyclopropyl substituent may reduce ring strain compared to methyl groups, but its dihydrochloride salt could limit solubility in non-polar environments .
Spectroscopic and Analytical Data
  • Mass spectrometry (MS) data for the pyrazole-indole hybrid () reveals a base peak at m/z 239 (100% rel. int.), corresponding to fragmentation of the benzoylamino group. This contrasts with simpler fragmentation patterns expected for the target compound due to its lack of an amide bond .
  • Elemental analysis discrepancies in (e.g., C: 66.25% found vs.

Biological Activity

1-(3-Chloro-1-methylindazol-5-yl)methanamine hydrochloride is a compound of interest due to its potential biological activity, particularly in antimicrobial and anticancer applications. This article reviews the biological properties of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Chemical Formula : C9H11ClN3·HCl
  • Molecular Weight : 232.11 g/mol
  • CAS Number : 1345866-68-3

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial properties by disrupting cellular processes such as protein synthesis and cell wall integrity.

Antimicrobial Activity

Recent studies have shown that derivatives of indazole compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related study reported that certain indazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity Comparison

CompoundTarget PathogenMIC (µg/mL)
This compoundMRSATBD
Indazole derivative AMRSA0.25
Indazole derivative BCryptococcus neoformans≤0.25

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. In vitro studies assessing the cytotoxic effects on human embryonic kidney cells (HEK293) indicated that while some derivatives showed cytotoxicity, others, notably those with halogen substitutions, demonstrated minimal toxicity at effective antimicrobial concentrations .

Case Studies

  • Case Study on Indazole Derivatives :
    A study published in Nature Communications investigated a series of indazole derivatives, including this compound. The researchers found that specific substitutions enhanced antibacterial activity while maintaining low cytotoxicity levels. This highlights the potential for designing safer therapeutic agents based on structural modifications .
  • Clinical Relevance :
    The relevance of these findings extends to clinical applications where resistant bacterial strains pose significant treatment challenges. The ability of compounds like this compound to inhibit resistant strains could lead to novel treatment options for infections that are currently difficult to manage.

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